3-Nonen-2-one
Overview
Description
3-Nonen-2-one: is an organic compound with the molecular formula C₉H₁₆O . It is an enone, specifically a nonenone, characterized by a double bond between the third and fourth carbon atoms and a ketone group on the second carbon atom. This compound is known for its pleasant, fruity odor and is used in various applications, including as a flavoring agent and in scientific research .
Mechanism of Action
Target of Action
3-Nonen-2-one, a type of enone , primarily targets the quorum sensing (QS) system in certain bacterial species such as Vibrio spp. . The QS system is a mechanism of cell-cell microbial communication that leads to the formation of biofilms and increases microbial pathogenicity .
Mode of Action
Biochemical Pathways
The primary biochemical pathway affected by this compound is the QS system. By inhibiting this system, this compound disrupts the formation of biofilms and reduces microbial pathogenicity . Additionally, it has been found to act as a double bond reductase, reducing the adjacent C=C double bond of certain compounds to a single bond .
Pharmacokinetics
Its hydrophobic parameter (xlogp) is 282 , suggesting that it may have good lipid solubility, which could influence its absorption and distribution in the body.
Result of Action
The primary result of this compound’s action is the reduction of microbial pathogenicity. By inhibiting the QS system, it disrupts biofilm formation and reduces the production of virulence factors . This can potentially reduce the virulence of pathogenic bacteria and make them more susceptible to immune responses or antibiotic treatment.
Biochemical Analysis
Biochemical Properties
3-Nonen-2-one is known to interact with various enzymes and proteins. For instance, it has been identified as an inhibitor of the enzyme glutathione transferase . This enzyme plays a crucial role in detoxification by catalyzing the conjugation of the reduced form of glutathione (GSH) to xenobiotic substrates for the purpose of detoxification .
Cellular Effects
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It has been shown to exert its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been found to reduce the DNA-binding ability of LuxR, a protein involved in the regulation of gene expression in response to changes in cell-population density .
Temporal Effects in Laboratory Settings
It is known that the compound is stable under normal conditions
Metabolic Pathways
This compound is involved in several metabolic pathways. It has been found to be a substrate for a novel double bond reductase related to perilla ketone biosynthesis in Perilla frutescens . This enzyme catalyzes the reduction of the adjacent straight chain “C=C” double bond in the carbonyl group of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Nonen-2-one can be synthesized through several methods. One common approach involves the aldol condensation of hexanal with acetone, followed by dehydration to form the enone structure. The reaction typically requires a base catalyst such as sodium hydroxide and is conducted under controlled temperature conditions to ensure the desired product is obtained .
Industrial Production Methods: In industrial settings, this compound is produced through similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. The product is then purified through distillation or other separation techniques to achieve the desired purity level .
Chemical Reactions Analysis
Types of Reactions: 3-Nonen-2-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: It can participate in nucleophilic substitution reactions, where the ketone group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols or alkanes.
Substitution: Various substituted enones or ketones.
Scientific Research Applications
3-Nonen-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.
Biology: The compound is studied for its role as an inhibitor of enzymes such as glutathione transferase, which is involved in detoxification processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial agent.
Industry: It is used as a flavoring agent in the food industry due to its pleasant odor
Comparison with Similar Compounds
- 3-Non-3-en-2-one
- (Z)-3-nonen-2-one
- trans-3-Nonen-2-one
Comparison: 3-Nonen-2-one is unique due to its specific double bond and ketone placement, which confer distinct chemical properties and reactivity. Compared to its isomers, such as (Z)-3-nonen-2-one, it may exhibit different reactivity patterns and biological activities.
Properties
IUPAC Name |
(E)-non-3-en-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O/c1-3-4-5-6-7-8-9(2)10/h7-8H,3-6H2,1-2H3/b8-7+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDKLIZDXVUCLHQ-BQYQJAHWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C/C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201316311 | |
Record name | (E)-3-Nonen-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201316311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless liquid; fruity-berry | |
Record name | 3-Nonen-2-one | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1068/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
insoluble in water; soluble in fats, Miscible at room temperature (in ethanol) | |
Record name | 3-Nonen-2-one | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1068/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.843-0.846 | |
Record name | 3-Nonen-2-one | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1068/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
18402-83-0, 14309-57-0 | |
Record name | (E)-3-Nonen-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18402-83-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Nonen-2-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014309570 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Nonen-2-one, (3E)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018402830 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Nonen-2-one | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | (E)-3-Nonen-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201316311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3E)-non-3-en-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.244.508 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Non-3-en-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.756 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-NONEN-2-ONE, (3E)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FR0K39OF16 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary application of 3-nonen-2-one in agricultural research?
A1: Research indicates that this compound shows promise as a sprout inhibitor for stored potato tubers (Solanum tuberosum L.). [] When applied in vapor form, it effectively suppressed sprout growth in a concentration-dependent manner. [] Further studies suggest its potential as a postharvest fumigant to control gray mold (Botrytis cinerea) in strawberries. []
Q2: How is this compound metabolized in plants?
A2: Studies using strawberry fruit and potato tubers reveal that this compound is metabolized through reduction of the carbon-carbon double bond conjugated with the ketone carbonyl group. This process leads to the formation of 2-nonanone. [, , ] Additionally, strawberry fruit can further metabolize the compound into esters. []
Q3: Can you describe the synthetic pathways for producing this compound?
A3: this compound can be synthesized through a two-step process. First, acetone reacts with n-hexanal in the presence of aqueous KOH to produce 4-hydroxy-2-nonanone via an addition reaction. [] This intermediate can then undergo an elimination reaction in acidic conditions to yield a mixture of this compound and 4-nonen-2-one. []
Q4: How is this compound used in polymer chemistry?
A4: this compound serves as a monomer in palladium-mediated copolymerization reactions with other diazocarbonyl compounds like phenyldiazomethane and ethyl diazoacetate. [, ] These reactions produce copolymers containing various combinations of phenylmethylene, azo, acylmethylene, and ethoxycarbonylmethylene units within the main chain. []
Q5: Has this compound been used in organometallic chemistry?
A5: Yes, this compound reacts with organoindium reagents, specifically allylindium, to yield 1,4-addition products. [] The regioselectivity of this reaction appears to be influenced by the structure of the α,β-unsaturated ketone involved. []
Q6: What are the odor characteristics of this compound?
A6: this compound is identified as a potential impact odorant in strawberry vinegars, contributing to their overall aroma profile. [] Sensory analysis suggests it contributes to a "grassy" aroma note. []
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